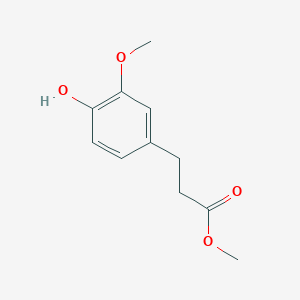

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCYIZPTRRYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335186 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56024-44-3 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Foreword: Unveiling a Versatile Moiety in Chemical and Pharmaceutical Research

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also widely known as Methyl dihydroferulate, is a compound of significant interest in the realms of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] As a derivative of dihydroferulic acid, a natural phenolic compound, it serves as a crucial building block and a subject of study for its inherent biological activities. This guide aims to provide a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals. The subsequent sections will delve into the nuanced details of this molecule, offering both foundational knowledge and practical insights.

I. Core Chemical and Physical Characteristics

This compound is a methyl ester of dihydroferulic acid. Its structural and physical properties are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Methyl dihydroferulate, Methyl hydroferulate, Dihydro Ferulic Acid Methyl Ester | [1][2][3] |

| CAS Number | 56024-44-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |

| Molecular Weight | 210.23 g/mol | [4] |

| Appearance | White to light yellow powder or crystals; can also present as a light brown oil | [5][6] |

| Boiling Point | 146 °C at 3 mmHg | [4] |

| Melting Point | 87-93 °C (for the parent acid, Dihydroferulic acid) | |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [6] |

| Storage | Recommended storage at 2-8°C. | [6] |

II. Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of this compound can be achieved through several reliable methods. The choice of synthetic route often depends on the starting material availability, desired scale, and purity requirements. Two prevalent methods are Fischer-Speier Esterification and the catalytic hydrogenation of methyl ferulate.

A. Fischer-Speier Esterification of Dihydroferulic Acid

This classical method involves the acid-catalyzed esterification of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) with methanol.[7][8][9][10][11] The reaction is driven towards the product by using an excess of the alcohol, which often serves as the solvent.

Reaction Scheme:

Caption: Fischer-Speier Esterification of Dihydroferulic Acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-hydroxy-3-methoxyphenyl)propionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if required.

B. Catalytic Hydrogenation of Methyl Ferulate

An alternative route involves the reduction of the double bond in methyl ferulate. This method is particularly useful if methyl ferulate is a more readily available starting material. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Reaction Scheme:

Caption: Catalytic Hydrogenation of Methyl Ferulate.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve methyl ferulate in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure hydrogenation). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the product, which can be purified further if necessary.

III. Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of this compound. The following is a summary of the expected spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the aliphatic chain, the methoxy group, and the methyl ester. The aromatic protons typically appear as multiplets in the region of δ 6.5-6.8 ppm. The two methylene groups of the propanoate chain will present as two triplets around δ 2.6 and 2.8 ppm. The methoxy group on the aromatic ring will be a singlet around δ 3.8 ppm, and the methyl ester group will also be a singlet around δ 3.7 ppm. The phenolic hydroxyl proton will show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester at around δ 173 ppm. The aromatic carbons will resonate in the region of δ 112-147 ppm. The methoxy carbon will appear around δ 56 ppm, and the methyl ester carbon will be around δ 52 ppm. The two methylene carbons of the propanoate chain will have signals around δ 30 and 36 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions around 2850-3100 cm⁻¹.

-

A strong C=O stretching absorption for the ester carbonyl group at approximately 1735 cm⁻¹.

-

C-O stretching bands for the ester and the ether linkages in the fingerprint region (1000-1300 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.

C. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the propanoate side chain.

IV. Reactivity and Stability

This compound possesses several reactive sites that dictate its chemical behavior. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid, dihydroferulic acid.

The compound is generally stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents. For long-term storage, it is advisable to keep it in a cool, dark place, and under an inert atmosphere to prevent oxidation of the phenolic group.

V. Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule in several scientific disciplines.

-

Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[12][13][14][15][16][17] Its scaffold is present in a variety of natural products and pharmacologically active compounds.

-

Antioxidant Properties: As a phenolic compound, it exhibits antioxidant activity.[4] This property is of interest in the study of oxidative stress-related diseases and in the development of novel antioxidant agents.

-

Biomarker: It has been identified as a sensitive biomarker for coffee consumption, which is relevant in nutritional and metabolic studies.[4]

-

Polymer Science: The presence of the hydroxyl group allows for its incorporation into polymer chains, leading to the development of bio-based polyesters with potentially interesting properties.

Caption: Applications of this compound.

VI. Safety and Handling

-

General Precautions: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.

-

Fire and Explosion Hazards: The compound is likely combustible. Keep away from open flames, hot surfaces, and sources of ignition.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

For detailed and specific safety information, it is always recommended to consult the supplier's safety data sheet.

VII. Conclusion

This compound is a multifaceted compound with a significant profile in chemical synthesis and biomedical research. Its straightforward synthesis, coupled with its versatile reactivity and inherent biological properties, ensures its continued relevance as a key building block and research tool. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers in the field.

References

- Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Material Safety Data Sheet - Methyl 3-methoxypropionate. (n.d.). Cole-Parmer.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Fischer Esterification Procedure. (n.d.). University of California, Irvine, Department of Chemistry.

- Mass spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry.

- The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry.

- Chemical & Pharma Intermediates by Application. (n.d.). Mallak Specialties Pvt Ltd.

- Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Methyl (2S,3R)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate - MS (GC) - Spectrum. (n.d.). SpectraBase.

- Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - 13C NMR - Chemical Shifts. (n.d.). SpectraBase.

- This compound. (n.d.). NIST WebBook.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). NIST WebBook.

- Synthesis of methyl ferulate catalyzed by cationic exchange resin. (n.d.). SciSpace.

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

- Pharmaceutical intermediates. (n.d.). Fonderpharm.

- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Protheragen.

- Synthesis methyl ferulate through ultrasonic irradiation. (2021). ResearchGate.

- This compound. (n.d.). NIST WebBook.

- methyl (3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate. (n.d.). PlantaeDB.

- Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - Vapor Phase IR - Spectrum. (n.d.). SpectraBase.

- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (n.d.). PubChem.

- Understanding Methyl Ferulate: Properties and Sourcing for Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. (n.d.). NIST WebBook.

- Effect of water on Cu/Zn catalyst for hydrogenation of fatty methyl ester to fatty alcohol. (2025, August 5). ResearchGate.

- Methyl acetate hydrogenation catalyst and preparation method thereof. (n.d.). Google Patents.

- Vapour-Phase Selective Hydrogenation of γ-Valerolactone to 2-Methyltetrahydrofuran Biofuel over Silica-Supported Copper Catalysts. (2022, September 29). PMC - NIH.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | 56024-44-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID | 1135-23-5 [chemicalbook.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 13. Pharmaceutical intermediates [fonderpharm.com]

- 14. tianmingpharm.com [tianmingpharm.com]

- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl Dihydroferulate: Synthesis, Bioactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydroferulate, with the CAS Number 56024-44-3 , is a derivative of the naturally occurring phenolic acid, ferulic acid. As the saturated or reduced form of methyl ferulate, this compound holds significant potential in various research and development sectors, particularly in the pharmaceutical and nutraceutical industries. Its inherent antioxidant and anti-inflammatory properties, coupled with a favorable lipophilicity for enhanced bioavailability, make it a compelling molecule for investigation. This technical guide provides a comprehensive overview of methyl dihydroferulate, detailing its chemical characteristics, synthesis methodologies, biological activities, and established experimental protocols. The guide also explores its putative mechanism of action, focusing on key signaling pathways implicated in inflammation and oxidative stress.

Introduction and Significance

Methyl dihydroferulate, chemically known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, belongs to the class of phenolic compounds, which are widely recognized for their health-promoting benefits. The saturation of the propenoic acid side chain of ferulic acid to a propanoic acid moiety in dihydroferulic acid and its esters, such as methyl dihydroferulate, may alter its physicochemical and biological properties. This structural modification can lead to increased stability and potentially enhanced bioavailability, making it an attractive candidate for drug development and as a functional food ingredient. The primary areas of interest for researchers and drug development professionals lie in its potent antioxidant and anti-inflammatory activities. This guide will delve into the scientific underpinnings of these properties and provide practical information for its synthesis and evaluation.

Chemical Properties and Characterization

A thorough understanding of the chemical properties of methyl dihydroferulate is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 56024-44-3 | |

| Molecular Formula | C11H14O4 | |

| Molecular Weight | 210.23 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate, Dihydroferulic acid methyl ester | |

| Appearance | Expected to be a colorless to pale yellow oil or solid | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

Synthesis of Methyl Dihydroferulate

The most common and efficient method for the synthesis of methyl dihydroferulate is through the catalytic hydrogenation of methyl ferulate. This process involves the reduction of the carbon-carbon double bond in the side chain of methyl ferulate.

Synthesis via Catalytic Hydrogenation of Methyl Ferulate

This method provides a high yield and a straightforward purification process.

Reaction Scheme:

Methyl Ferulate -> Methyl Dihydroferulate

Experimental Protocol:

-

Dissolution: Dissolve methyl ferulate (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a reaction vessel equipped with a magnetic stirrer.[1]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically using a hydrogen-filled balloon or a Parr hydrogenator, and stirred vigorously at room temperature.[1]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield crude methyl dihydroferulate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl dihydroferulate.

Caption: Proposed anti-inflammatory mechanism of Methyl Dihydroferulate.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of methyl dihydroferulate on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates or 6-well plates, depending on the downstream analysis, and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-cytotoxic concentrations of methyl dihydroferulate for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Signaling Pathways (Western Blotting):

-

Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, IκBα, and p65.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Applications in Drug Development and Research

The favorable biological profile of methyl dihydroferulate makes it a promising candidate for further investigation in several areas:

-

Dermatology and Cosmetics: Its antioxidant and anti-inflammatory properties suggest potential applications in skincare products for protecting against oxidative stress-induced skin aging and for managing inflammatory skin conditions.

-

Neuroprotection: Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. The ability of methyl dihydroferulate to cross the blood-brain barrier (inferred from related compounds) and its neuroprotective potential warrant further investigation.

-

Cardiovascular Health: Chronic inflammation and oxidative stress contribute to the pathogenesis of cardiovascular diseases. The properties of methyl dihydroferulate suggest it could be a valuable agent for promoting cardiovascular health.

-

Oncology: The role of chronic inflammation in cancer development is well-established. The anti-inflammatory effects of methyl dihydroferulate could be explored as a potential chemopreventive or adjuvant therapeutic strategy.

Conclusion

Methyl dihydroferulate is a promising phenolic compound with significant antioxidant and anti-inflammatory potential. Its synthesis is readily achievable through the catalytic hydrogenation of methyl ferulate. While direct research on this specific ester is still expanding, the extensive data on its parent acid and the closely related methyl ferulate provide a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of methyl dihydroferulate. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate its potential as a novel therapeutic agent.

References

- Beck, J. J., et al. (2007). Fungicidal Activities of Dihydroferulic Acid Alkyl Ester Analogues.

- Nguyen, P. T., et al. (2014). Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour. Asian Pacific Journal of Tropical Medicine, 7(S1), S327-S331. [Link]

- Nobari Moghaddam, H., et al. (2023). Evaluating the antioxidant activity and the level of 5-hydroxymethylfurfural in honey. Journal of Food Safety and Hygiene, 9(4), 241-251.

- Nguyen, P. T., et al. (2014). Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour. PubMed.

- Kikugawa, K., et al. (1993). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 41(11), 1947–1952. [Link]

- Sgarbossa, A., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules, 26(16), 4995. [Link]

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

- Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.

- MDPI. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide.

- ResearchGate. (2024). DPPH assay for evaluating antioxidant activity.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523498, this compound.

Sources

A Technical Guide to the Natural Sources, Isolation, and Analysis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Abstract

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl dihydroferulate, is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries.[1][2][3] This technical guide provides an in-depth overview of its natural occurrences, biosynthetic origins, validated protocols for extraction and isolation, and modern analytical techniques for its characterization. Synthesizing data from peer-reviewed literature, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to harness this promising natural product.

Introduction and Chemical Profile

This compound is a methyl ester of dihydroferulic acid (also known as hydroferulic acid).[3][4] It belongs to the class of organic compounds known as phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine.[5] Its structure, featuring a guaiacol (2-methoxyphenol) moiety, is fundamental to its antioxidant and biological activities.[6][7] This compound is recognized as a metabolite of ferulic acid and has been identified as a sensitive biomarker for coffee consumption.[6][7][8]

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl dihydroferulate, Methyl hydroferulate | [3] |

| Molecular Formula | C11H14O4 | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| CAS Number | 56024-44-3 | [3] |

Natural Sources and Occurrence

This compound has been identified in a variety of plant species and is often a product of microbial metabolism in both soil and the mammalian gut.[1][9] Its precursor, ferulic acid, is ubiquitous in the plant kingdom, suggesting that the dihydro- form and its esters may be more widely distributed than currently documented.

Key Identified Natural Sources:

| Source Organism | Plant Part / Context | Significance | References |

| Cudrania tricuspidata (Cudrania) | Root Bark, Fruits | Traditional medicine with known hepatoprotective, anti-inflammatory, and anti-allergic properties.[10][11] | [10][11] |

| Sorghum bicolor (Sorghum) | Root Exudates | Acts as a biological nitrification inhibitor (BNI), influencing soil nitrogen dynamics and plant development. | [12] |

| Fermented Foods | Vinegar, Fermented Rice Bran | The compound, as its parent acid, is formed during fermentation processes. | [1] |

| Gut Microbiota | Human/Animal Colon | Dihydroferulic acid is a known metabolite produced by gut microflora from dietary polyphenols like ferulic acid.[7][9] | [7][9] |

Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. The pathway originates with the amino acid L-phenylalanine.

The key steps leading to the formation of the core structure are:

-

Deamination: Phenylalanine is converted to cinnamic acid.

-

Hydroxylation & Methylation: A series of enzymatic hydroxylations and methylations convert cinnamic acid to ferulic acid (4-hydroxy-3-methoxycinnamic acid).

-

Reduction: The double bond in the propanoic acid side chain of ferulic acid is reduced to form dihydroferulic acid. This step is crucial and can be mediated by plant enzymes or microbial action.[1][9]

-

Esterification: The carboxylic acid group of dihydroferulic acid is esterified with methanol to yield the final product, this compound.

Caption: Biosynthesis of Methyl Dihydroferulate.

Extraction and Isolation Protocol

The following protocol provides a robust framework for the extraction and purification of this compound from plant matrices, such as the root bark of Cudrania tricuspidata.[10] The choice of solvents and chromatographic methods is critical for achieving high purity.

Workflow Overview

Caption: General workflow for isolation.

Step-by-Step Methodology:

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., root barks).

-

Wash thoroughly to remove contaminants and air-dry at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Rationale: Methanol is an effective solvent for extracting a broad range of polar and semi-polar phenolic compounds.

-

Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 72 hours with occasional agitation.[13] Alternatively, use a Soxhlet apparatus for continuous and more exhaustive extraction.[14]

-

Filter the extract to remove solid plant debris. Repeat the extraction process on the residue to ensure complete recovery.

-

-

Concentration:

-

Combine the methanolic filtrates.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude viscous mass.

-

-

Fractionation via Liquid-Liquid Partitioning:

-

Rationale: This step separates compounds based on their differential solubility in immiscible solvents, simplifying the mixture for chromatography.

-

Resuspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to partition into the ethyl acetate fraction.

-

-

Column Chromatography:

-

Rationale: Silica gel chromatography separates compounds based on polarity.

-

Concentrate the ethyl acetate fraction and adsorb it onto silica gel.

-

Load the slurry onto a silica gel column (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting from 95:5 to 50:50).[14]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

-

-

Final Purification:

-

For high-purity isolates required for biological assays or structural elucidation, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

-

Analytical Characterization

Accurate identification and structural elucidation are paramount. A combination of spectroscopic techniques is required for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework, including the number and environment of protons and carbons.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS (e.g., HR-ESI-MS) are used to determine the molecular weight and elemental composition of the compound.[15]

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and assessing the purity of the isolated compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed.[16]

Biological Activities and Potential Applications

This compound and its parent acid have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

-

Antioxidant Activity: The phenolic hydroxyl group allows the molecule to act as a potent free radical scavenger, protecting cells from oxidative damage.[6][7]

-

Anti-inflammatory Effects: Studies have shown it can inhibit the production of pro-inflammatory mediators like prostaglandin E2 and cyclooxygenase-2 (COX-2).[4][6]

-

Hepatoprotective Effects: Compounds isolated from Cudrania tricuspidata, including related xanthones found alongside this phenylpropanoid, have shown significant protective effects on liver cells.[10]

-

Nitrification Inhibition: As a root exudate, it plays a role in agriculture by inhibiting the microbial conversion of ammonium to nitrate, which can improve nitrogen use efficiency in soils.[12]

-

Neuroprotection: The related compound, methyl ferulate, has shown protective effects against neuroinflammation.[16]

Conclusion

This compound is a naturally occurring phenylpropanoid with a compelling profile of biological activities. Found in medicinal plants like Cudrania tricuspidata and as a metabolic product in fermented foods and the gut, it represents a valuable target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a solid foundation for researchers to explore its full therapeutic and agricultural potential. Further investigation into its mechanism of action and bioavailability is warranted to translate its promising in-vitro properties into practical applications.

References

- BenchChem. (n.d.). Methyl p-Methoxyhydrocinnamate: A Technical Guide to Natural Sources and Isolation.

- Lee, J. H., et al. (2005). Hepatoprotective constituents of Cudrania tricuspidata. Archives of Pharmacal Research, 28(1), 44-48. [Link]

- PlantaeDB. (n.d.). methyl (3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate.

- ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate.

- MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

- Lim, H., et al. (2018). Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts. Molecules, 23(11), 2916. [Link]

- Hassan, S. T. S., et al. (2024). Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran. Scientific Reports, 14(1), 3051. [Link]

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound. NIST WebBook.

- BenchChem. (n.d.). Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate.

- PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate.

- PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.

- Kim, D. Y., et al. (2015). Effects of Cudrania tricuspidata Fruit Extract and Its Active Compound, 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone, on the High-Affinity IgE Receptor-Mediated Activation of Syk in Mast Cells. Journal of Agricultural and Food Chemistry, 63(22), 5459-5467. [Link]

- ScienceDirect. (n.d.). Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour.

- MDPI. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. MDPI. [Link]

- Semantic Scholar. (n.d.). Effects of Cudrania tricuspidata Fruit Extract and Its Active Compound, 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone, on the High-Affinity IgE Receptor-Mediated Activation of Syk in Mast Cells.

- PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate.

- Liu, Y., et al. (2020). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Plant Physiology, 182(4), 1989-2005. [Link]

- PubChem. (n.d.). Methyl Ferulate.

- Shimoji, Y., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]

- MDPI. (n.d.). Special Issue "Plant Extracts: Biological and Pharmacological Activity".

- ResearchGate. (n.d.). Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume.

- ResearchGate. (n.d.). Bioactive compound and their biological activity.

- Google Patents. (n.d.). WO2005053812A1 - Plant materials extraction method.

- CMNPD. (n.d.). Compound Report Card.

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

- PubChem. (n.d.). 5-(Hydroxymethyl)furfural.

- Tan, K. H., & Nishida, R. (2012). Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. Journal of Insect Science, 12, 56. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H14O4 | CID 523498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid = 96.0 T 1135-23-5 [sigmaaldrich.com]

- 5. Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | 56024-44-3 [chemicalbook.com]

- 9. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatoprotective constituents of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Cudrania tricuspidata Fruit Extract and Its Active Compound, 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone, on the High-Affinity IgE Receptor-Mediated Activation of Syk in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume – Oriental Journal of Chemistry [orientjchem.org]

- 15. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant Potential of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the antioxidant potential of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, a methyl ester derivative of dihydroferulic acid. As a metabolite of prominent dietary polyphenols such as ferulic acid and curcumin, this compound is of significant interest to researchers in pharmacology, food science, and drug development. This document elucidates the foundational principles of its antioxidant activity, rooted in its chemical structure. It offers detailed, field-proven protocols for the in vitro evaluation of its radical scavenging and reducing capabilities, including DPPH, ABTS, and FRAP assays. Furthermore, this guide explores the probable mechanistic pathways, with a focus on the Nrf2 signaling cascade, and provides a validated method for its chemical synthesis. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for scientists investigating novel antioxidant agents.

Introduction: The Scientific Rationale

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Phenolic compounds, ubiquitous in plant-based foods and traditional medicines, are renowned for their potent antioxidant properties that can mitigate oxidative damage.[1][2] this compound, also known as methyl dihydroferulate, belongs to this important class of molecules. It is a naturally occurring metabolite of ferulic acid and a recognized biomarker for coffee consumption.[3][4] The structural integrity of this compound, featuring a phenolic hydroxyl group, positions it as a compelling candidate for antioxidant applications. This guide aims to provide a deep dive into the scientific underpinnings of its antioxidant potential and the methodologies to rigorously evaluate it.

Structure-Activity Relationship: The Chemical Basis of Antioxidant Efficacy

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure.[5] For this compound, the key determinants of its antioxidant activity are:

-

The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for antioxidant activity. It can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[6]

-

The Methoxy (-OCH₃) Group: Positioned ortho to the hydroxyl group, the methoxy group is an electron-donating group that enhances the stability of the resulting phenoxyl radical through resonance. This increased stability makes the hydrogen donation from the hydroxyl group more favorable.

-

Saturated Propanoate Side Chain: Unlike its precursor, ferulic acid, which has an unsaturated side chain, this compound possesses a saturated propanoate chain. While the unsaturated chain in ferulic acid contributes to radical stabilization, the primary antioxidant mechanism still resides in the phenolic hydroxyl group.

-

Esterification of the Carboxylic Acid: The conversion of the carboxylic acid group of dihydroferulic acid to a methyl ester in this compound is a critical structural modification. Studies on analogous compounds, such as ferulic acid and its esters, have shown that esterification can sometimes slightly decrease the radical scavenging activity compared to the parent acid.[7][8] This is likely due to steric hindrance or alterations in the electronic properties of the molecule.

Based on these structural features, it is hypothesized that this compound is a competent antioxidant, though likely possessing slightly lower in vitro radical scavenging activity than its parent compound, dihydroferulic acid.

Quantitative Evaluation of Antioxidant Potential: In Vitro Assays

To empirically determine the antioxidant capacity of this compound, a battery of standardized in vitro assays is essential. The following protocols for DPPH, ABTS, and FRAP assays are provided as a robust framework for this evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark to prevent degradation.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of this compound in ethanol.

-

-

Assay Procedure:

-

Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of this compound.

-

-

Assay Procedure:

-

Add 50 µL of each sample dilution to 1.5 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of FeSO₄·7H₂O.

-

Express the FRAP value of the sample as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

| Assay | Principle | Endpoint Measurement | Typical Units |

| DPPH | Hydrogen Atom Transfer | Decrease in absorbance at 517 nm | IC₅₀ (µM or µg/mL) |

| ABTS | Electron Transfer | Decrease in absorbance at 734 nm | IC₅₀ (µM or µg/mL) |

| FRAP | Electron Transfer (Reduction of Fe³⁺) | Increase in absorbance at 593 nm | µmol Fe²⁺ equivalents/g |

Table 1: Summary of In Vitro Antioxidant Assays.

Mechanistic Insights: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, phenolic antioxidants can exert their protective effects by modulating endogenous antioxidant defense mechanisms. A pivotal pathway in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, which can be induced by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcriptional activation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase. While direct evidence for the activation of the Nrf2 pathway by this compound is still emerging, studies on its parent compound, dihydroferulic acid, have shown it can protect cells from oxidative stress-induced inflammation, suggesting an engagement with cellular antioxidant response pathways.

Figure 1: The Nrf2-ARE signaling pathway for cellular antioxidant response.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the Fischer esterification of its parent carboxylic acid, dihydroferulic acid. This method is robust, high-yielding, and utilizes common laboratory reagents.

Reaction Scheme:

Dihydroferulic Acid + Methanol --(H⁺ catalyst)--> this compound + Water

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve dihydroferulic acid in an excess of anhydrous methanol. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

-

-

Catalyst Addition:

-

While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude ester can be further purified by column chromatography on silica gel if necessary.

-

Figure 2: General workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antioxidant agent. Its structural features, particularly the phenolic hydroxyl group, provide a strong chemical basis for its radical scavenging capabilities. The protocols detailed in this guide offer a standardized approach for the quantitative assessment of its antioxidant potential. While direct experimental data on its efficacy is still emerging, the established structure-activity relationships for phenolic compounds suggest it warrants further investigation.

Future research should focus on:

-

Quantitative Antioxidant Profiling: Generating precise IC₅₀ values for this compound in DPPH, ABTS, and FRAP assays to allow for direct comparison with other antioxidants.

-

Comparative Studies: A head-to-head comparison of the antioxidant activity of this compound with its parent compound, dihydroferulic acid, to elucidate the impact of esterification.

-

Mechanistic Elucidation: Investigating the direct activation of the Nrf2 pathway and the expression of downstream antioxidant enzymes in relevant cell models.

-

In Vivo Studies: Progressing to in vivo models to assess the bioavailability, metabolism, and efficacy of this compound in mitigating oxidative stress-related pathologies.

This in-depth technical guide provides the foundational knowledge and practical methodologies for researchers to unlock the full therapeutic potential of this promising phenolic compound.

References

- Chen H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl, 11:437. ([Link])

- Fujita, A., et al. (2023). Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. Molecules, 28(3), 1083. ([Link])

- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. ([Link])

- García-Cayuela, T., et al. (2020). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Foods, 9(11), 1643. ([Link])

- Kikugawa, K., et al. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Dihydro Ferulic Acid Methyl Ester | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anti-inflammatory Effects of Dihydroferulic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, cellular damage, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Dihydroferulic acid methyl ester, a derivative of the naturally occurring phenolic compound ferulic acid, has emerged as a promising candidate for therapeutic intervention in inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of dihydroferulic acid methyl ester, delving into its mechanisms of action, experimental validation, and potential for further development. By synthesizing current knowledge and providing detailed experimental protocols, this guide aims to equip researchers with the necessary tools to explore the full therapeutic potential of this compelling molecule.

Core Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of dihydroferulic acid methyl ester are believed to be mediated through the modulation of critical signaling cascades that govern the inflammatory response. Drawing insights from studies on its parent compounds, dihydroferulic acid (DHFA) and ferulic acid methyl ester (FAME), we can elucidate the primary molecular targets.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it orchestrates the transcription of a plethora of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Dihydroferulic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), represents another crucial signaling axis in inflammation.[3] These kinases are activated by various cellular stressors and inflammatory cues, leading to the activation of transcription factors that further amplify the inflammatory response. Ferulic acid methyl ester has been demonstrated to block the phosphorylation of both p38 and JNK, effectively dampening this pro-inflammatory signaling.[4][5]

Furthermore, dihydroferulic acid has been found to promote the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a critical role in the antioxidant response and has been shown to exert anti-inflammatory effects by downregulating NF-κB activity.[1]

The following diagram illustrates the proposed mechanism of action of dihydroferulic acid methyl ester in inhibiting inflammatory signaling pathways.

Caption: Proposed mechanism of dihydroferulic acid methyl ester.

Experimental Validation: In Vitro and In Vivo Models

The anti-inflammatory properties of dihydroferulic acid methyl ester can be rigorously evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Assays

A common and effective in vitro model for studying inflammation involves the use of murine macrophage-like RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS).[6] LPS stimulation mimics a bacterial infection and induces a robust inflammatory response, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of inflammatory enzymes.

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of dihydroferulic acid methyl ester in vitro.

Caption: Workflow for in vitro anti-inflammatory assessment.

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 cells using the Griess reagent.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of dihydroferulic acid methyl ester (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period with the test compound and LPS.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The cytokine concentrations are determined from the standard curve.

In Vivo Models

To assess the anti-inflammatory effects of dihydroferulic acid methyl ester in a whole organism, the carrageenan-induced paw edema model in rodents is widely used.[6][7] Carrageenan injection into the paw induces an acute inflammatory response characterized by edema, erythema, and hyperalgesia.

-

Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

-

Positive control (e.g., indomethacin, 10 mg/kg, intraperitoneally).

-

Test groups (dihydroferulic acid methyl ester at various doses, e.g., 25, 50, 100 mg/kg, orally).

-

-

Compound Administration: Administer the test compound or controls orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary and Interpretation

The following tables summarize hypothetical but representative data for the anti-inflammatory effects of dihydroferulic acid methyl ester, based on findings for related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Dihydroferulic Acid Methyl Ester

| Assay | Parameter | Dihydroferulic Acid Methyl Ester (IC₅₀ in µM) |

| NO Production | Inhibition of Nitric Oxide | 15.8 |

| Cytokine Release | Inhibition of TNF-α | 12.5 |

| Inhibition of IL-6 | 18.2 | |

| Enzyme Expression | Inhibition of COX-2 | 20.1 |

Table 2: In Vivo Anti-inflammatory Activity of Dihydroferulic Acid Methyl Ester in Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| Indomethacin | 10 | 65.4 |

| Dihydroferulic Acid Methyl Ester | 25 | 28.7 |

| 50 | 45.2 | |

| 100 | 58.9 |

Conclusion and Future Directions

Dihydroferulic acid methyl ester presents a compelling profile as a potential anti-inflammatory agent. Its proposed mechanism of action, targeting the central NF-κB and MAPK signaling pathways, provides a strong rationale for its therapeutic potential in a wide range of inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its efficacy and for elucidating its precise molecular mechanisms.

Future research should focus on comprehensive preclinical studies to further characterize the pharmacokinetic and toxicological profiles of dihydroferulic acid methyl ester. Structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from inflammatory diseases.

References

- Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells. PMC. [Link]

- In vivo Anti-Inflammatory and Antinociceptive Activity Evaluation of Phenolic Compounds from Sideritis stricta.

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

- Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxid

- Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. [Link]

- Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.). PubMed. [Link]

- Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives.

- Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety. Journal of Medicinal and Chemical Sciences. [Link]

- Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. MDPI. [Link]

- Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. PubMed. [Link]

- Methyl ferulic acid exerts anti-apoptotic effects on L-02 cells via the ROS-mediated signaling p

- Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Tre

- Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Tre

- Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB p

- Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells.

- Effect of ferulic acid on the MAPK pathway in TNF-α-treated adipocytes....

- Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells. PMC. [Link]

- Ferulic Acid Methyl Ester Attenuates Cerebral Ischemia-Reperfusion Injury in Rats by Modulating PI3K/HIF-1α/VEGF Signaling P

Sources

- 1. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FERULIC ACID METHYL ESTER | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 3. Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives [scirp.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a phenolic compound of significant interest in the fields of medicinal chemistry, natural product synthesis, and materials science. As a derivative of dihydroferulic acid, a metabolite of the widely occurring ferulic acid, it shares a structural backbone that imparts notable antioxidant and other biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the analytical methodologies employed for its characterization, offering a foundational resource for professionals engaged in its study and application.

Molecular Identity and Physicochemical Properties

This compound is a methyl ester with the chemical formula C₁₁H₁₄O₄.[1] Its molecular structure consists of a guaiacol (2-methoxyphenol) moiety linked to a methyl propanoate chain. The presence of a phenolic hydroxyl group, a methoxy group, and a methyl ester functional group dictates its chemical reactivity and physical characteristics.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl dihydroferulate, Methyl hydroferulate | [1] |

| CAS Number | 56024-44-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [2] |

| Physical State | Liquid | [2] |

| Color | Very Pale Yellow | [2] |

| Boiling Point | 146 °C at 3 mmHg | |

| Refractive Index | 1.53 | [2] |

| Purity (typical) | ≥98.0% (by GC) | [2] |

Molecular Structure and Elucidation

The structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, the methoxy protons, the methyl ester protons, and the phenolic hydroxyl proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are diagnostic of the specific chemical environment of each proton. Based on analogous structures, the expected signals are:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.0 ppm), corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted ring system.

-

Propanoate Chain Protons: Two triplets, each integrating to two protons, corresponding to the two methylene groups (-CH₂-CH₂-). The triplet adjacent to the aromatic ring will appear at a slightly downfield chemical shift compared to the triplet adjacent to the carbonyl group.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm, integrating to three protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed between δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The predicted chemical shifts are:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 173 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.

-

Methoxy Carbon: A signal around δ 56 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Propanoate Chain Carbons: Two signals in the aliphatic region, typically between δ 30-40 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a suitable internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the methyl and methylene groups.

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹, corresponding to the aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.

-

C=C Stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern will be influenced by the functional groups, with common losses including the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the propanoate chain.

Analytical Methodologies for Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable method for the analysis of this volatile compound. A common approach involves the use of a non-polar capillary column.

Illustrative GC-MS Protocol:

-

Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the phenolic hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold time.

-

Detection: Mass spectrometry detection in full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another powerful technique for the analysis and purification of this compound.

Proposed HPLC Method:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 280 nm).

-

Quantification: Quantification can be achieved by using an external or internal standard calibration method.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and analytical characterization of this compound. A thorough understanding of its chemical and physical properties, supported by robust analytical methodologies, is essential for its effective application in research and development. The spectroscopic and chromatographic protocols outlined herein serve as a valuable resource for scientists and professionals working with this versatile phenolic compound.

References

- NIST Chemistry WebBook, SRD 69. (n.d.). National Institute of Standards and Technology.

- PubChem Compound Summary for CID 523498, this compound. (n.d.). National Center for Biotechnology Information.

- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis.

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Organic Solvents

Abstract